Biotin-PEG2-C4-Alkyne

Description

Structure

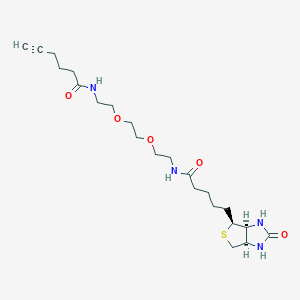

2D Structure

Propriétés

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRHLAYBWVOOC-WFXMLNOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG2-C4-Alkyne: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-C4-Alkyne is a versatile chemical probe that plays a crucial role in modern biological research, particularly in the fields of proteomics, drug discovery, and chemical biology. This bifunctional molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via "click chemistry," and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an in-depth overview of its chemical properties, mechanisms of action, and key applications, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

This compound is a key reagent for the biotinylation of azide-modified biomolecules. The core utility of this compound lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne on the biotin probe and an azide (B81097) group on a target molecule. The presence of the biotin tag then allows for the efficient detection, purification, and quantification of the labeled biomolecules using streptavidin-based affinity methods. The PEG2 spacer enhances the water solubility of the molecule and extends the distance between biotin and the target, which can reduce steric hindrance and improve binding to streptavidin.[1][2] A primary application for this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used as a linker.[3][4][5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Chemical Formula | C₂₂H₃₆N₄O₅S |

| Molecular Weight | 468.61 g/mol [7] |

| CAS Number | 1011268-28-2[3][8][9] |

| Appearance | Crystalline solid[8] |

| Purity | Typically ≥95% or ≥98% (supplier dependent)[7] |

| Solubility | Soluble in DMSO and DMF[8][9][10] |

| Storage Conditions | Store at -20°C for long-term stability.[9][10] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[11] |

| Predicted Boiling Point | 799.8±60.0 °C[8] |

| Predicted Density | 1.158±0.06 g/cm³[8] |

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound stems from its participation in the CuAAC reaction. This click chemistry reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring through the coupling of the terminal alkyne of this compound and an azide-modified target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][12]

Figure 1. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Experimental Protocols

General Protocol for Biotinylation of Azide-Modified Proteins in Solution

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Degassed, deionized water

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the purified azide-modified protein to a final concentration of 10-100 µM in the reaction buffer.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein is a good starting point).

-

Prepare a premixed solution of CuSO₄ and THPTA. For a final reaction volume of 500 µL, you can pre-mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[12] Add this to the reaction mixture. The final concentration of copper will be 0.25 mM and the ligand will be 1.25 mM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C. Protect the reaction from light if using a fluorescently tagged molecule.

-

-

Removal of Excess Reagents:

-

Remove unreacted this compound and the copper catalyst using methods such as dialysis, buffer exchange, or size-exclusion chromatography.

-

-

Verification of Biotinylation:

-

Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin.

-

Mass Spectrometry: Analyze the mass of the protein to confirm the addition of the biotin-alkyne moiety.

-

Figure 2. Experimental workflow for the biotinylation of an azide-modified protein.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-agarose beads.

Materials:

-

Cell lysate containing biotinylated protein

-

Streptavidin-agarose beads (50% slurry)

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 6 M urea (B33335) in 250 mM ammonium (B1175870) bicarbonate)

-

Wash Buffer 3 (e.g., 1 M NaCl in PBS)

-

Elution Buffer (e.g., 2% SDS in PBS with heating, or a buffer containing free biotin)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Binding:

-

To the cell lysate, add the streptavidin-agarose bead slurry. The amount of beads will depend on the binding capacity of the resin and the expected amount of biotinylated protein.

-

Incubate the mixture for 1-2 hours at 4°C with end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes).

-

Remove the supernatant.

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash by resuspending the beads in the buffer, incubating for 5-10 minutes, and then pelleting the beads.

-

-

Elution:

-

After the final wash, resuspend the beads in Elution Buffer.

-

To elute the bound proteins, either incubate with a high concentration of free biotin or heat the sample in a denaturing buffer (e.g., 2% SDS at 95°C for 5-10 minutes).

-

Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Figure 3. Workflow for the affinity purification of biotinylated proteins.

Applications in Research and Drug Development

This compound is a powerful tool with a wide range of applications:

-

Proteomics: It is used for the identification and quantification of newly synthesized proteins through techniques like BONCAT (Bio-orthogonal Non-canonical Amino Acid Tagging).[13] In this method, cells are cultured with an azide-modified amino acid analog, which is incorporated into newly synthesized proteins. These proteins are then labeled with this compound for enrichment and subsequent identification by mass spectrometry.

-

PROTACs: This reagent can serve as a linker in the synthesis of PROTACs.[3][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Glycan and Lipid Profiling: Azide-modified sugars or fatty acids can be metabolically incorporated into cellular glycans and lipids, which are then tagged with this compound for analysis.

-

Enzyme Activity Profiling: Activity-based protein profiling (ABPP) can utilize azide-modified inhibitors that covalently bind to the active site of an enzyme. Subsequent labeling with this compound allows for the identification of active enzymes in a complex proteome.

Conclusion

This compound is an indispensable reagent for researchers in life sciences. Its ability to efficiently and specifically biotinylate azide-modified biomolecules via the robust CuAAC click chemistry reaction has enabled significant advancements in our understanding of complex biological systems. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile chemical tool in a variety of research and drug development endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. This compound | PEG analog | CAS# 1011268-28-2 | 美国InvivoChem [invivochem.cn]

- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 8. This compound CAS#: 1011268-28-2 [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound, 1011268-28-2 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Biotin-PEG2-C4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C4-Alkyne is a versatile bifunctional molecule integral to modern bioconjugation and chemical biology. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via click chemistry. This combination of features makes it an invaluable tool for a range of applications, including the labeling and detection of biomolecules, affinity purification, and the construction of more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for the discerning researcher.

Structure and Physicochemical Properties

This compound is structurally composed of three key functional units: a biotin headgroup, a diethylene glycol (PEG2) linker, and a C4-alkyne tail. The systematic name for this compound is (3aS,4S,6aR)-hexahydro-2-oxo-N-[2-[2-[2-[(1-oxo-5-hexyn-1-yl)amino]ethoxy]ethoxy]ethyl]-1H-thieno[3,4-d]imidazole-4-pentanamide.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₆N₄O₅S | [4][5] |

| Molecular Weight | 468.61 g/mol | [5][6] |

| CAS Number | 1011268-28-2 | [4][5] |

| Appearance | White to off-white crystalline solid | [7] |

| Purity | ≥95% (typically analyzed by HPLC) | [6] |

| Solubility | Soluble in DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/mL) | [4] |

| Predicted Boiling Point | 799.8 ± 60.0 °C | [8] |

| Predicted Density | 1.158 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 13.90 ± 0.40 | [8] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [5] |

| Stability | Stable for at least 2 years when stored as directed. | [7] |

Synthesis and Characterization

Postulated Synthesis Workflow

Caption: Postulated synthesis workflow for this compound.

General Experimental Protocol for Synthesis

-

Activation of 5-Hexynoic Acid: In an anhydrous solvent such as dimethylformamide (DMF), 5-hexynoic acid is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically carried out at room temperature for several hours.

-

Coupling Reaction: Biotin-PEG2-Amine, dissolved in anhydrous DMF, is added to the activated 5-hexynoic acid solution. The reaction mixture is stirred at room temperature, typically overnight, to allow for the formation of the amide bond.

-

Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may involve quenching the reaction, extraction, and washing. The crude product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry (MS) to verify the molecular weight, and analytical HPLC to determine the purity.

Applications and Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction enables the efficient and specific biotinylation of azide-modified biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1011268-28-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, 1011268-28-2 | BroadPharm [broadpharm.com]

- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. This compound CAS#: 1011268-28-2 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG2-C4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Biotin-PEG2-C4-Alkyne Functionality

This compound is a heterobifunctional chemical probe that serves as a powerful tool in chemical biology and drug discovery. Its mechanism of action is rooted in the distinct functionalities of its three core components: a biotin (B1667282) moiety for affinity-based purification, a terminal alkyne group for covalent modification via "click chemistry," and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

The primary application of this reagent is in the labeling and subsequent isolation of azide-modified biomolecules. The terminal alkyne participates in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage with an azide-containing target. This bioorthogonal reaction ensures that the labeling occurs only with the intended target, without cross-reactivity with other cellular components.

Once labeled, the biotin tag allows for the selective enrichment of the target biomolecule from complex mixtures, such as cell lysates, using streptavidin- or avidin-coated affinity resins. This "pull-down" is a crucial step in various proteomics and molecular biology workflows, including activity-based protein profiling (ABPP) and the identification of post-translational modifications.

Furthermore, this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest through the ubiquitin-proteasome system.

Data Presentation

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C21H35N3O5S |

| Molecular Weight | 457.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

| Storage Conditions | -20°C, desiccated |

Click Chemistry Reaction Parameters

| Parameter | Recommended Condition |

| Copper Source | Copper(II) sulfate (B86663) (CuSO4) |

| Reducing Agent | Sodium ascorbate (B8700270) |

| Copper Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Solvent | Aqueous buffers (e.g., PBS, TBS), DMSO, DMF |

| Reaction Temperature | Room temperature |

| Reaction Time | 1-4 hours |

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins in a Cell Lysate via CuAAC

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

-

-

Labeling Reaction:

-

To 1 mg of azide-modified protein in 1 mL of PBS, add the following reagents in order, vortexing gently after each addition:

-

1 µL of 10 mM this compound (final concentration: 10 µM).

-

2 µL of 50 mM CuSO4 (final concentration: 100 µM).

-

2 µL of 50 mM TBTA/THPTA (final concentration: 100 µM).

-

4 µL of 500 mM sodium ascorbate (final concentration: 2 mM).

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Removal of Excess Reagents:

-

Precipitate the labeled protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and wash the protein pellet with ice-cold methanol.

-

Air-dry the pellet and resuspend in a suitable buffer for downstream applications.

-

Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin-Agarose Beads

-

Bead Preparation:

-

Resuspend the streptavidin-agarose bead slurry and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with 1 mL of lysis buffer (e.g., RIPA buffer) by gentle inversion, followed by centrifugation at 1,000 x g for 1 minute and removal of the supernatant.

-

-

Binding of Biotinylated Protein:

-

Add the cell lysate containing the biotinylated protein to the washed streptavidin-agarose beads.

-

Incubate for 1-2 hours at 4°C with end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute and discard the supernatant.

-

Wash the beads three to five times with 1 mL of lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the bound proteins, resuspend the beads in 2X SDS-PAGE loading buffer containing 5 mM biotin and heat at 95°C for 5-10 minutes.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and western blotting or mass spectrometry.

-

Mandatory Visualizations

Caption: Covalent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for labeling and enrichment of target biomolecules.

Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.

The Pivotal Role of the PEG2 Linker in Biotin-Alkyne Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount. Biotin-alkyne reagents have emerged as powerful tools for these applications, enabling the robust attachment of a biotin (B1667282) affinity handle to a wide array of biological targets through the versatile click chemistry platform. A key, yet often overlooked, component of these reagents is the linker that separates the biotin and the alkyne moieties. This technical guide provides an in-depth exploration of the function of a short polyethylene (B3416737) glycol (PEG) linker, specifically a two-unit PEG (PEG2), in biotin-alkyne reagents. We will delve into the physicochemical properties conferred by the PEG2 linker, provide detailed experimental protocols for its use, and present quantitative data to illustrate its impact on reagent performance.

Core Concepts: The Tripartite Functionality of Biotin-PEG2-Alkyne

The utility of a Biotin-PEG2-Alkyne reagent is derived from its three key components:

-

Biotin: A small vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins (Ka = 1015 M-1). This near-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1]

-

Alkyne: A terminal alkyne functional group that serves as a handle for "click chemistry." Specifically, it undergoes a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified target molecule, forming a stable triazole linkage.[2][3][4]

-

PEG2 Linker: A short, hydrophilic spacer composed of two ethylene (B1197577) glycol units. This linker is not merely a passive connector; it plays a crucial role in modulating the overall properties and performance of the reagent.

The Functional Significance of the PEG2 Linker

The inclusion of a PEG2 linker in biotin-alkyne reagents offers several distinct advantages that enhance their utility in various research and drug development applications.

Enhanced Hydrophilicity and Solubility

Reduced Steric Hindrance

The biotin-binding pocket of streptavidin is located deep within the protein structure. A spacer arm between the biotin and its conjugation site is crucial to overcome steric hindrance and ensure efficient binding.[6] The PEG2 linker provides sufficient length and flexibility to extend the biotin moiety away from the surface of the labeled biomolecule, facilitating its access to the streptavidin-binding pocket. This is particularly important when biotinylating large or complex macromolecules.

Minimal Impact on Biological Activity

Due to its small size and biocompatibility, the PEG2 linker is less likely to interfere with the biological activity of the labeled molecule compared to longer, more bulky linkers.[7] This is a critical consideration in drug development and functional studies where preserving the native conformation and function of the target protein or biomolecule is essential.

Quantitative Data on the Impact of PEG Linkers

While specific data for the PEG2 linker is limited, studies on the effects of PEGylation in similar contexts provide valuable insights into its functional advantages.

Table 1: Effect of PEGylation on Hydrophilicity of Indocyanine Green (ICG)

| Compound | LogP Value | Interpretation |

| ICG | 1.81 ± 0.06 | More Lipophilic (Less Hydrophilic) |

| PEG4-ICG | 0.64 ± 0.06 | Increased Hydrophilicity |

| PEG8-ICG | -0.03 ± 0.02 | Further Increased Hydrophilicity |

Data synthesized from a study on ICG derivatives, demonstrating that even short PEG linkers significantly reduce lipophilicity (increase hydrophilicity).[8]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~4.5 | 0.53 |

| PEG8 | ~3.0 | 0.35 |

| PEG12 | ~2.0 | 0.24 |

Data from a study on antibody-drug conjugates, illustrating that increasing PEG linker length can decrease the clearance rate, thereby increasing the in vivo half-life.[9] While this data is for longer PEG chains, it highlights the general pharmacokinetic benefits of PEGylation.

Experimental Protocols

The following are detailed protocols for key applications of Biotin-PEG2-Alkyne reagents.

Protocol for Protein Biotinylation via Click Chemistry (BONCAT)

This protocol describes the labeling of newly synthesized proteins in cultured cells using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), followed by biotinylation with Biotin-PEG2-Alkyne.

Materials:

-

Azide-modified amino acid (e.g., L-Azidohomoalanine, AHA)

-

Biotin-PEG2-Alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium for a period of time to deplete endogenous methionine.

-

Add the azide-modified amino acid (e.g., AHA) to the medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

100 µg of cell lysate

-

Biotin-PEG2-Alkyne (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

-

TCEP or Sodium Ascorbate (from a freshly prepared 50 mM stock in water) to a final concentration of 1 mM.

-

TBTA or other ligand (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.

-

Copper(II) sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.

-

-

Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation and Purification:

-

Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully remove the supernatant and wash the pellet with ice-cold methanol.

-

Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for Western blot analysis, or a denaturing buffer for affinity purification).

-

Protocol for Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample (from Protocol 4.1)

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer the desired amount of beads to a clean microcentrifuge tube.

-

Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

-

Wash the beads three times with wash buffer, each time capturing the beads on the magnetic rack and removing the supernatant.

-

-

Binding of Biotinylated Proteins:

-

Resuspend the washed beads in a buffer containing the biotinylated protein sample.

-

Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic rack to capture the beads and remove the supernatant (this contains unbound proteins).

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the wash buffer, incubate for 5 minutes, capture the beads, and discard the supernatant.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add elution buffer to the beads and resuspend by vortexing.

-

Incubate at 95-100°C for 5-10 minutes if using SDS-PAGE sample buffer for elution. If using a competitive elution with free biotin, incubate at room temperature for 30-60 minutes with gentle rotation.

-

Place the tube on the magnetic rack and carefully transfer the supernatant (containing the eluted biotinylated proteins) to a new tube.

-

-

Analysis:

-

The eluted proteins can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing Workflows with Biotin-PEG2-Alkyne

The versatility of Biotin-PEG2-Alkyne reagents allows for their integration into complex experimental workflows for identifying protein-protein interactions and drug targets.

Caption: Workflow for identifying protein-protein interactions.

Caption: Workflow for drug target identification.

Conclusion

The PEG2 linker in biotin-alkyne reagents is a critical component that significantly enhances their performance in bioconjugation applications. Its ability to improve aqueous solubility, reduce steric hindrance, and maintain the biological activity of labeled molecules makes it an invaluable feature for researchers in academia and industry. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective implementation of Biotin-PEG2-Alkyne reagents in a variety of experimental contexts, from fundamental protein research to the discovery and development of novel therapeutics.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. yh-bio.info [yh-bio.info]

- 4. abpbio.com [abpbio.com]

- 5. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Biotin-Alkyne Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-Alkyne Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for a wide range of applications in chemical biology and drug development.[1][2] At the forefront of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage. Biotin-alkyne reagents are specifically designed to leverage this powerful chemistry, enabling the selective introduction of a biotin (B1667282) moiety onto a target molecule containing an azide (B81097) group.[3] This bioconjugation strategy is invaluable due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin, which can be exploited for detection, purification, and targeted delivery.[4]

This technical guide provides a comprehensive overview of biotin-alkyne click chemistry reagents, detailing the core principles of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition. It includes quantitative data for reaction optimization, detailed experimental protocols for key applications, and visual workflows to aid in experimental design.

Core Principles: CuAAC vs. SPAAC

The choice between the two main types of azide-alkyne click chemistry, CuAAC and SPAAC, depends on the specific experimental context, particularly the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to efficiently and regiospecifically ligate terminal alkynes and azides, forming a 1,4-disubstituted 1,2,3-triazole.[5] The reaction is known for its high yields and fast kinetics.[6] However, the cytotoxicity of copper can be a limitation for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This "copper-free" click chemistry employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO or DIBO), which reacts spontaneously with an azide.[7] The relief of ring strain drives the reaction forward, eliminating the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies.[7][8]

Data Presentation: Quantitative Comparison of Click Chemistry Reactions

The following tables summarize key quantitative parameters for CuAAC and SPAAC to aid in the selection of the appropriate method and in the design of experiments.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Typical Alkyne Reagent | Biotin-Alkyne, Biotin-PEG-Alkyne | Biotin-DIBO, Biotin-DBCO | [9] |

| Reaction Rate | Very Fast (Second-order rate constants typically 10² - 10³ M⁻¹s⁻¹) | Fast (Second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹) | [10][11] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity | High, suitable for live cells and in vivo applications | [8] |

| Reaction Conditions | Aqueous buffers, wide pH range (4-12) | Physiological conditions (aqueous buffers, 37°C) | |

| Typical Yields | >90% (often near-quantitative) | High, often >90% | [5] |

| Reagent | Typical Concentration Range | Notes | References |

| Protein-Alkyne | 10 - 100 µM | Lower concentrations may require longer reaction times. | [5] |

| Biotin-Azide | 100 - 500 µM (10-50 fold excess) | Excess ensures complete labeling of the protein. | [5] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | The source of the catalytic Cu(I) after reduction. | [5] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 equivalents (to azide) or ~5 mM | Essential for reducing Cu(II) to the active Cu(I) state. | [5] |

| Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM (Ligand:Copper ratio of 5:1 recommended) | Protects Cu(I) from oxidation and can accelerate the reaction. | [5] |

| Reaction Time | 1 - 4 hours | Can be optimized based on reactants and concentrations. | [5] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. | [5] |

| Reagent | Typical Concentration Range | Notes | References |

| Azide-labeled Biomolecule | Varies depending on the system (e.g., 25-50 µM for metabolic labeling) | [12] | |

| Cyclooctyne-Biotin (e.g., DIBO-biotin) | 10 - 50 µM | [12] | |

| Reaction Time | 30 minutes - 2 hours | Generally longer than CuAAC. | |

| Reaction Temperature | Room Temperature to 37°C | Compatible with live cell experiments. | [12] |

Experimental Protocols

Protocol 1: General Protein Biotinylation using CuAAC

This protocol describes the biotinylation of a purified protein containing an alkyne handle with a biotin-azide reagent.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Biotin-azide (e.g., Biotin-PEG4-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate (B8700270)

-

Degassed, deionized water

-

DMSO (for dissolving biotin-azide if necessary)

Procedure:

-

Prepare Stock Solutions:

-

Biotin-azide: 10 mM in DMSO or water.

-

CuSO₄: 20 mM in deionized water.

-

THPTA/TBTA: 100 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.

-

Biotin-azide to a final concentration of 100-500 µM.

-

THPTA/TBTA to a final concentration of 500 µM.

-

CuSO₄ to a final concentration of 100 µM.

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or 4°C.

-

Purification: Remove excess reagents and purify the biotinylated protein using size-exclusion chromatography or dialysis.

Protocol 2: Live Cell Labeling using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by detection with a cyclooctyne-biotin conjugate.

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Incubate the cells in the Ac₄ManNAz-containing medium for 48 hours under standard culture conditions.[12]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DIBO-biotin in DMSO.

-

Dilute the DIBO-biotin in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the DIBO-biotin containing medium for 1 hour at 37°C.[12]

-

-

Analysis:

-

Wash the cells three times with PBS.

-

The biotin-labeled cells can now be lysed for downstream applications such as enrichment with streptavidin beads or visualized using fluorescently labeled streptavidin.

-

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins from a cell lysate using streptavidin-functionalized beads.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with lysis buffer according to the manufacturer's instructions.

-

Binding: Add the cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the bound proteins. Alternatively, for applications requiring non-denaturing conditions, competitive elution with excess free biotin can be performed. For cleavable biotin linkers, elution is achieved under specific conditions (e.g., acid for DADPS linkers).

Mandatory Visualizations

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

References

- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of C4 Alkynes in Copper-Catalyzed Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of the C4 alkyne moiety have positioned it as a cornerstone in modern synthetic organic chemistry, particularly within the realm of copper-catalyzed transformations. This guide provides an in-depth analysis of the multifaceted roles of C4 alkynes in a variety of copper-catalyzed reactions, offering insights into reaction mechanisms, quantitative data from key studies, and detailed experimental protocols. The strategic incorporation of C4 alkynes has proven instrumental in the construction of complex molecular architectures, with significant implications for the development of novel therapeutic agents and functional materials.

Core Principles of C4 Alkyne Reactivity in Copper Catalysis

The reactivity of a C4 alkyne in the presence of a copper catalyst is fundamentally governed by the formation of a copper-alkyne complex. In the case of terminal alkynes, the acidity of the sp-hybridized C-H bond is significantly increased upon coordination to a copper(I) center, facilitating the formation of a copper acetylide intermediate.[1] This key intermediate is a potent nucleophile and serves as a linchpin in a multitude of subsequent transformations. Internal alkynes, while generally less reactive, can also participate in copper-catalyzed reactions through π-complexation with the copper center, which activates the alkyne for nucleophilic attack or other concerted processes.

Key Copper-Catalyzed Reactions Involving C4 Alkynes

The versatility of the C4 alkyne is showcased in a broad spectrum of copper-catalyzed reactions, each with its distinct mechanistic pathway and synthetic utility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is arguably the most prominent example of a copper-catalyzed reaction involving a C4 alkyne.[2] This reaction provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle is believed to involve the formation of a dinuclear copper acetylide, which then reacts with an azide (B81097) to form a six-membered copper metallacycle.[1][2] Subsequent ring contraction and protonolysis yield the triazole product and regenerate the copper catalyst.[2]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Carbocupration of Alkynes

Carbocupration involves the addition of an organocopper reagent across the carbon-carbon triple bond of an alkyne, leading to the formation of a new carbon-carbon bond and a vinylcopper species.[3][4] This reaction is highly stereospecific, typically proceeding via a syn-addition pathway.[3] The regioselectivity of the addition is influenced by the nature of the substituents on the alkyne. For instance, in heteroatom-substituted alkynes, the organic group from the organocopper reagent generally adds to the carbon atom bearing the heteroatom for second-row elements, while the opposite regioselectivity is observed for third-row elements.[3][4]

Experimental Workflow: Carbocupration of a Hetero-substituted Alkyne

Caption: A generalized experimental workflow for the carbocupration of a C4 alkyne.

Transformations via Copper Carbene Intermediates

Copper carbenes, often generated from diazo compounds, can react with terminal alkynes in several ways.[5][6][7] One common pathway is the cross-coupling reaction to form alkynoates or allenoates.[7] The reaction outcome can often be controlled by the reaction conditions, such as the presence or absence of a base.[5] Another pathway involves the addition of the copper carbene across the alkyne to form a cyclopropene, which can then undergo further transformations.[5]

Copper-Catalyzed Hydroamination of Alkynes

The copper-catalyzed hydroamination of alkynes provides a direct route to enamines and amines.[8] The regioselectivity of this reaction can be controlled to afford either the Markovnikov or anti-Markovnikov product, depending on the substituents on the alkyne. For aryl-substituted alkynes, Markovnikov addition is typically observed, while terminal aliphatic alkynes tend to undergo anti-Markovnikov addition.[8]

Quantitative Data from Selected Copper-Catalyzed Alkyne Reactions

The following tables summarize quantitative data from representative studies, highlighting the efficiency and selectivity of these transformations.

Table 1: Optimization of Copper-Catalyzed Reductive Hydroamination of Phenylacetylene [8]

| Entry | Ligand | Alcohol | Yield (%) | e.e. (%) |

| 1 | L1 | i-PrOH | 60 | 89 |

| 2 | L2 | i-PrOH | 92 | 89 |

| 3 | L3 | i-PrOH | 83 | 89 |

| 4 | L4 | i-PrOH | 78 | 99 |

| 5 | L4 | EtOH | 83 | 99 |

Reaction Conditions: Phenylacetylene (0.2 mmol), amine (0.24 mmol), silane (B1218182) (0.8 mmol), alcohol (0.3 mmol), Cu(OAc)₂ (2.0 mol %), ligand (2.2 mol %), THF (1 M), 40 °C, 18 h.

Table 2: Substrate Scope of Copper-Catalyzed Direct Hydroamination of Aryl Alkynes [8]

| Alkyne Substrate | Amine Substrate | Product Yield (%) |

| Phenylacetylene | Morpholine | 91 |

| 4-Methylphenylacetylene | Morpholine | 85 |

| 4-Methoxyphenylacetylene | Morpholine | 88 |

| 4-Chlorophenylacetylene | Morpholine | 75 |

| Phenylacetylene | Piperidine | 89 |

| Phenylacetylene | Dibenzylamine | 82 |

Reaction Conditions: Alkyne (1.0 mmol), amine (1.2 mmol), silane (3.0 mmol), Cu(OAc)₂ (2.0 mol %), rac-L4 (2.2 mol %), THF (1 M), 45 °C, 18 h.

Table 3: Copper-Catalyzed Three-Component Difluoroalkylamidation of Alkynes [9]

| Entry | Copper Catalyst | Base | Solvent | Yield (%) |

| 1 | Cu(OAc)₂ | K₂CO₃ | Benzene | 45 |

| 2 | CuCl | K₂CO₃ | Benzene | 32 |

| 3 | Cu(acac)₂ | K₂CO₃ | Benzene | 78 |

| 4 | Cu(acac)₂ | Cs₂CO₃ | Benzene | 65 |

| 5 | Cu(acac)₂ | K₂CO₃ | Toluene | 71 |

| 6 | Cu(acac)₂ | K₂CO₃ | Dioxane | 58 |

Reaction Conditions: Alkyne (0.10 mmol), picolinamide (B142947) (0.20 mmol), difluoroalkyl halide (0.20 mmol), Cu catalyst (0.02 mmol), Base (0.20 mmol), Solvent (1.0 mL), N₂ atmosphere, 130 °C, 6 h.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Semi-Reduction of a Terminal Alkyne[10]

Materials:

-

Terminal alkyne (e.g., 4-phenyl-1-butyne)

-

Copper(I) chloride (CuCl)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Isopropanol (B130326) (i-PrOH)

-

Methanol (B129727) (MeOH)

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add CuCl (2 mol %) and NaBH₄ (4 mol %).

-

Add methanol and stir the suspension at room temperature for 15 minutes.

-

Add the terminal alkyne (1.0 equiv) and isopropanol (2.0 equiv).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with hexanes.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to afford the corresponding alkene.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

Materials:

-

Terminal alkyne

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

In a vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10 mol %).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol %).

-

Add the sodium ascorbate solution to the alkyne and azide mixture, followed by the addition of the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.

Conclusion

The C4 alkyne is a remarkably versatile functional group that plays a central role in a wide array of copper-catalyzed reactions. From the robust and widely applicable CuAAC reaction to the stereospecific carbocupration and the diverse transformations involving copper carbene intermediates, the C4 alkyne provides a powerful tool for the construction of complex molecules. The continued exploration of novel copper-catalyzed reactions involving alkynes holds immense promise for advancing the fields of organic synthesis, medicinal chemistry, and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the synthetic potential of C4 alkynes in their own research and development endeavors.

References

- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Copper-catalyzed selective hydroamination reactions of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Principles of Biotinylation for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotinylation

Biotinylation is a cornerstone biochemical technique involving the covalent attachment of biotin (B1667282), a small, water-soluble B-vitamin (Vitamin B7), to proteins and other macromolecules.[1][2] This process serves as a powerful tool in molecular biology, biochemistry, and proteomics, enabling the selective labeling, detection, purification, and manipulation of proteins for a myriad of research and drug development applications.[2][3] The remarkable utility of biotinylation stems from the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), which is one of the strongest known biological interactions.[4][5][6] This robust binding is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents, making it a reliable and versatile system.[4][7]

Due to its relatively small size (244.31 g/mol ), biotin can typically be conjugated to a protein without significantly altering its natural biological function.[3][8] This allows for the study of proteins in their native-like states. The valeric acid side chain of biotin can be easily derivatized to incorporate various reactive groups, allowing for the targeted labeling of specific functional groups on a protein.[3]

Core Principles and Methodologies

The biotinylation of proteins can be broadly categorized into two main approaches: chemical biotinylation and enzymatic biotinylation.[1][2]

Chemical Biotinylation

Chemical biotinylation involves the use of biotinylating reagents that contain a reactive group designed to form a covalent bond with specific functional groups on amino acid residues of a protein.[8] This method is widely used due to its versatility and the availability of a large number of biotinylating reagents.[5] Common targets for chemical biotinylation include:

-

Primary Amines (-NH₂): These are the most frequently targeted functional groups and are found on the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains.[2][8] N-hydroxysuccinimide (NHS) esters of biotin are the most common reagents for amine-reactive biotinylation.[2][9] The reaction is most efficient at a pH between 7.2 and 8.5.[9]

-

Sulfhydryls (-SH): These are present in the side chains of cysteine residues. Reagents such as maleimides and iodoacetyls are used to target sulfhydryls. This approach is often more specific than amine labeling due to the lower abundance of cysteine residues.[8]

-

Carboxyls (-COOH): Found at the C-terminus of proteins and in the side chains of aspartic and glutamic acid. Carbodiimide chemistry (e.g., using EDC) is employed to couple biotin hydrazides to carboxyl groups.[4][8]

-

Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which can then be targeted by biotin hydrazide reagents.[8]

-

Nonspecific Labeling: Photoactivatable biotin reagents, containing groups like aryl azides, can be activated by UV light to react nonspecifically with C-H and N-H bonds, allowing for labeling when specific functional groups are not available.[8][]

Enzymatic Biotinylation

Enzymatic biotinylation offers a site-specific and highly controlled method of labeling.[2] This technique utilizes the bacterial enzyme biotin ligase (BirA) from E. coli.[11] BirA recognizes a specific 15-amino acid sequence, known as the AviTag or Acceptor Peptide (AP), and covalently attaches a single biotin molecule to a specific lysine residue within this tag.[8] This method is advantageous as it ensures a 1:1 stoichiometry of biotin to protein and preserves the protein's native function by labeling at a predetermined site away from active or binding sites.[12]

Proximity-Dependent Biotinylation (BioID and TurboID)

A powerful application of enzymatic biotinylation is proximity-dependent biotinylation, which is used to identify protein-protein interactions and map the proteome of specific cellular compartments.[11] In this approach, a promiscuous mutant of BirA (BioID) or a further engineered, more active version (TurboID) is fused to a protein of interest.[11][13] These enzymes release reactive biotinoyl-5'-AMP, which then covalently labels proximal proteins within a short radius (approximately 10 nm).[13] The biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[14] TurboID offers the advantage of much faster labeling kinetics (minutes compared to hours for BioID), making it suitable for studying dynamic protein interactions.[13][14]

Key Biotinylation Reagents

A wide array of biotinylation reagents are commercially available, differing in their reactive group, spacer arm length, solubility, and cleavability.[4][5]

| Reagent Type | Target Functional Group | Key Features | Common Applications |

| NHS-Biotin | Primary Amines (-NH₂) | Water-insoluble, requires dissolution in an organic solvent.[8] | General protein labeling.[9] |

| Sulfo-NHS-Biotin | Primary Amines (-NH₂) | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[4][15] | Labeling of cell surface proteins.[2] |

| NHS-LC-Biotin | Primary Amines (-NH₂) | Contains a long spacer arm to reduce steric hindrance.[1] | Immunoassays, affinity purification.[9] |

| Maleimide-PEG-Biotin | Sulfhydryls (-SH) | Targets cysteine residues, often providing more specific labeling.[8] | Site-specific labeling of proteins. |

| Biotin Hydrazide | Aldehydes (from oxidized carbohydrates) | Used for labeling glycoproteins.[4] | Studying glycosylated proteins. |

| NHS-SS-Biotin | Primary Amines (-NH₂) | Contains a cleavable disulfide bond in the spacer arm.[16] | Allows for the release of the biotinylated protein from streptavidin beads under reducing conditions.[16] |

| Photoreactive Biotin | C-H and N-H bonds | Nonspecific labeling upon UV activation.[8][] | Labeling molecules without readily available reactive groups. |

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS Ester

This protocol describes a general method for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[17]

-

NHS-Biotin reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[9]

-

Desalting column or dialysis cassette for purification[18]

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[15][17] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Biotin Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-Biotin reagent (e.g., 20 mg/mL) in anhydrous DMF or DMSO.[18] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use a fresh solution.

-

Biotinylation Reaction: Add a calculated amount of the NHS-Biotin stock solution to the protein solution to achieve a desired molar excess of biotin to protein (typically a 10-20 fold molar excess).[18] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[18]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine to a final concentration of 10-100 mM).[9] Incubate for an additional 15-30 minutes at room temperature.[9]

-

Purification: Remove the excess, unreacted biotin and the quenching reagent by dialysis or by using a desalting column.[18] This step is critical to prevent interference in downstream applications.[9]

Protocol 2: Proximity-Dependent Biotinylation using TurboID

This protocol provides a general workflow for identifying protein-protein interactions using TurboID.

Materials:

-

Cells expressing the protein of interest fused to TurboID

-

Biotin solution (e.g., 50 mM in DMSO)

-

Cell lysis buffer

-

Streptavidin-conjugated magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for mass spectrometry sample preparation (e.g., trypsin)

Procedure:

-

Cell Culture and Biotin Labeling: Culture the cells expressing the TurboID-fusion protein. To initiate biotinylation, add excess biotin to the culture medium and incubate for a short period (e.g., 10 minutes).[11][13]

-

Cell Lysis: After incubation, wash the cells to remove excess biotin and lyse the cells in a suitable lysis buffer to solubilize the proteins.

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated proteins. This is typically done for several hours at 4°C.[19]

-

Washing: Thoroughly wash the beads with a series of stringent wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a buffer containing a protease, such as trypsin, and incubate to digest the captured proteins into peptides. The biotinylated peptides will remain bound to the beads.[20]

-

Peptide Elution and Analysis: Elute the non-biotinylated peptides from the beads. Alternatively, an additional step can be performed to elute the biotinylated peptides.[20]

-

Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the proteins that were in proximity to the TurboID-fusion protein.[20]

Applications in Protein Studies and Drug Development

Biotinylation has a vast range of applications in both basic research and the development of therapeutics and diagnostics.

| Application Area | Description |

| Protein Detection and Quantification | Used in various immunoassays such as ELISA, Western blotting, and immunohistochemistry for sensitive detection of target proteins.[1][12] |

| Affinity Purification | Enables the isolation and enrichment of specific proteins or protein complexes from complex mixtures using streptavidin-coated matrices.[1][2] |

| Cell Surface Labeling | Selective labeling of cell surface proteins using membrane-impermeable biotinylation reagents to study protein trafficking and receptor dynamics.[2] |

| Protein-Protein Interaction Studies | Proximity-dependent biotinylation (BioID, TurboID) allows for the identification of interaction partners in a cellular context.[11][21] |

| Drug Discovery | Biotinylated drug targets can be used in screening assays to identify interacting small molecules or biologic drugs.[1] |

| Flow Cytometry | Biotinylated antibodies are used for cell sorting and analysis (FACS).[1][4] |

| Structural Biology | Site-specific biotinylation can aid in protein crystallization and structural studies.[1] |

Quantitative Analysis of Biotinylation

Determining the degree of biotinylation, or the molar ratio of biotin to protein, is crucial for ensuring the reproducibility and optimization of assays.[4][22]

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[4][23] | Simple and widely used. | Lower sensitivity, can be affected by interfering substances. |

| Fluorescence-Based Assays | Involve the displacement of a fluorescently tagged molecule or a quencher from avidin by biotin, leading to a change in fluorescence.[23] | Higher sensitivity than the HABA assay. | May require a fluorometer. |

| Mass Spectrometry | Direct detection of the mass shift caused by the addition of biotin to peptides after proteolytic digestion.[24] | Highly accurate and can identify specific sites of biotinylation. | Requires specialized equipment and expertise. |

| Streptavidin Gel-Shift Assay | The binding of streptavidin to a biotinylated protein causes a shift in its migration on an SDS-PAGE gel, which can be used to estimate the extent of labeling.[8] | Simple, qualitative assessment. | Not quantitative. |

Visualizing Biotinylation Workflows

General Biotinylation Workflow

Caption: A diagram illustrating the general workflow for the chemical biotinylation of a protein.

Pull-Down Assay Workflow

Caption: A schematic of a pull-down assay using a biotinylated protein to identify interaction partners.

Proximity-Dependent Biotinylation (TurboID) Workflow

Caption: The experimental workflow for identifying proximal proteins using the TurboID method.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. What is Biotinylation? | BroadPharm [broadpharm.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 8. Biotinylation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 17. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 18. proteochem.com [proteochem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proximity-dependent biotinylation mediated by TurboID to identify protein-protein interaction networks in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. vectorlabs.com [vectorlabs.com]

- 23. mesoscale.com [mesoscale.com]

- 24. pubs.acs.org [pubs.acs.org]

Biotin-PEG2-C4-Alkyne chemical formula and molecular weight

Biotin-PEG2-C4-Alkyne is a biotinylation reagent utilized in "click chemistry," a method known for its high efficiency and specificity. This compound contains a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group. The alkyne functional group allows for its covalent attachment to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[1][2][3] The PEG spacer enhances solubility in aqueous solutions and provides a flexible arm to minimize steric hindrance between the biotin and its binding partners, such as streptavidin or avidin.[4]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for researchers in designing and executing experiments involving biotinylation and subsequent detection or purification steps.

| Property | Value |

| Chemical Formula | C22H36N4O5S[5] |

| Molecular Weight | 468.61 g/mol [1][6] |

| CAS Number | 1011268-28-2[1][2][5] |

| Appearance | Crystalline solid[5][6] |

| Purity | ≥95%[5] |

| Solubility | Soluble in DMSO and DMF[5][6] |

Chemical Structure

The structure of this compound consists of three key components: the biotin headgroup, a hydrophilic PEG2 linker, and a C4-alkyne handle for conjugation.

Applications in Research

This compound is a versatile tool in chemical biology and drug development. Its primary application is the biotinylation of azide-modified biomolecules, including proteins, nucleic acids, and small molecules.[3][5] This labeling enables various downstream applications:

-

Affinity Purification: Biotin-labeled molecules can be selectively captured and purified from complex mixtures using streptavidin- or avidin-conjugated resins.

-

Detection and Imaging: The high affinity of the biotin-streptavidin interaction allows for sensitive detection in techniques such as Western blotting, ELISA, and fluorescence microscopy.

-

PROTAC Synthesis: This compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][3]

Experimental Protocol: General Biotinylation via Click Chemistry

The following is a generalized protocol for the biotinylation of an azide-containing molecule using this compound. Note that specific conditions may need to be optimized for different molecules.

-

Reagent Preparation:

-

Dissolve the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline).

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule, this compound, and the reducing agent.

-

Initiate the reaction by adding the copper(I) source.

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

-

Purification:

-

Remove excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

-

-

Verification:

-

Confirm the successful biotinylation of the target molecule using techniques like mass spectrometry or a streptavidin-HRP blot.

-

References

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG2-C4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-C4-Alkyne, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for its effective handling, storage, and application in various experimental workflows.

Core Properties of this compound

This compound is a molecule that incorporates a biotin (B1667282) moiety for affinity-based applications, a terminal alkyne group for "click" chemistry reactions, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker not only provides spatial separation between the biotin and alkyne functionalities but also influences the molecule's solubility and stability.

Solubility Profile

The solubility of this compound is a key consideration for its use in biological and chemical assays. While specific quantitative solubility data for this compound is not extensively published, a combination of vendor-provided information and data from analogous compounds provides a strong qualitative and semi-quantitative understanding.

Qualitative Solubility:

The presence of the hydrophilic PEG2 linker generally enhances the aqueous solubility of the molecule. A similar compound, Biotin-PEG4-Alkyne, is reported to be soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] This suggests that this compound is likely to exhibit some degree of solubility in aqueous buffers, in addition to polar aprotic organic solvents.

Quantitative Solubility Data:

Quantitative data is limited, but the following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent/System | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Data provided by some suppliers. |

| Dimethylformamide (DMF) | 20 mg/mL | Data provided by some suppliers. |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Indicates reduced solubility in aqueous buffer compared to pure DMSO. |

| Water | Soluble (qualitative) | The PEG linker enhances aqueous solubility, though quantitative limits are not specified.[1] |

| Methanol | Soluble (qualitative) | A related compound, Biotin-PEG4-Alkyne, is soluble in Methanol.[3] |

Stability Profile

The stability of this compound is crucial for its long-term storage and reliability in experimental settings.

Storage and Long-Term Stability:

For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture. Under these conditions, the compound is reported to be stable for at least four years.

When in solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Stock solutions in DMSO may be stable for up to one year when stored at -80°C.

pH and Temperature Stability:

-

pH: The amide and ether linkages within the molecule are generally stable under neutral and mildly acidic or basic conditions. However, extreme pH conditions (strong acids or bases) should be avoided to prevent hydrolysis.

-

Temperature: As a solid, the compound is stable at ambient temperatures for short periods, such as during shipping. In solution, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation of the PEG linker and other functional groups. The thermal degradation of polyethylene glycol (PEG) in the presence of air can begin at temperatures as low as 80°C, leading to chain scission and the formation of smaller esters and alcohols.[4][5][6]

Potential Degradation Pathways:

The primary potential degradation pathways for this compound include:

-

Hydrolysis: The amide bonds could be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The PEG chain can undergo oxidative degradation, particularly at elevated temperatures and in the presence of oxygen and metal ions.[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this specific molecule are not published. However, standardized methods for characterizing drug-like molecules and bioconjugation reagents can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method):

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-